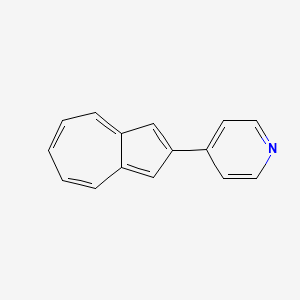

4-(Azulen-2-yl)pyridine

説明

Structure

3D Structure

特性

CAS番号 |

921228-59-3 |

|---|---|

分子式 |

C15H11N |

分子量 |

205.25 g/mol |

IUPAC名 |

4-azulen-2-ylpyridine |

InChI |

InChI=1S/C15H11N/c1-2-4-13-10-15(11-14(13)5-3-1)12-6-8-16-9-7-12/h1-11H |

InChIキー |

UMJSHRXNMXBOFH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=C(C=C2C=C1)C3=CC=NC=C3 |

製品の起源 |

United States |

準備方法

Kröhnke Methodology

One effective method for synthesizing 4-(Azulen-2-yl)pyridine involves the Kröhnke methodology, which utilizes azulenylchalcone intermediates. This method typically requires the following steps:

Formation of Azulenylchalcone : The initial step involves a Claisen–Schmidt aldol condensation between azulene carbaldehydes and 2-acetylpyridine.

Cyclization : The azulenylchalcone undergoes cyclization in the presence of ammonium acetate under microwave irradiation, which enhances reaction efficiency.

Yield Optimization : Yields can vary significantly depending on reaction conditions; for instance, yields were reported to be around 35% to 42% when optimized under specific conditions.

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Formation of Azulenylchalcone | Microwave irradiation at 160 °C for 5 minutes | 35-42 |

| Cyclization with Ammonium Acetate | Boiling ethanol | Moderate |

Palladium-Catalyzed Substitution

Another notable method involves palladium-catalyzed substitution reactions, particularly beneficial for introducing electron-withdrawing groups (EWGs). The process typically includes:

Preparation of Pyranylium Salts : Starting from 4-chloro-2,6-diphenylpyranylium salts, these are reacted with azulene derivatives.

Palladium-Catalyzed Coupling : A palladium catalyst facilitates the substitution of chlorine with an azulene moiety, followed by an in situ replacement of oxygen with nitrogen to yield the pyridine derivative.

Challenges with EWG : The presence of EWGs can complicate the synthesis due to lower reactivity, often resulting in yields below 10% without careful optimization.

| Step | Reaction Conditions | Challenges | Yield (%) |

|---|---|---|---|

| Preparation of Pyranylium Salts | Reacting azulene derivatives with pyranylium salts | Low reactivity with EWGs | <10 |

Comparative Analysis of Methods

The choice of synthesis method for 4-(Azulen-2-yl)pyridine can significantly impact yield and purity. Below is a comparative analysis based on various factors:

| Method | Advantages | Disadvantages |

|---|---|---|

| Kröhnke Methodology | High yields under optimized conditions | Requires careful control of reaction parameters |

| Palladium-Catalyzed Substitution | Versatile for various substituents | Lower yields with electron-withdrawing groups |

化学反応の分析

4-(Azulen-2-yl)pyridine undergoes various types of chemical reactions, including:

Electrophilic Substitution: The azulene moiety can undergo electrophilic substitution reactions due to its electron-rich nature. Common reagents include halogens and nitrating agents.

Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions, especially at the 2- and 4-positions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Major products formed from these reactions include halogenated derivatives, nitro compounds, and various substituted pyridines and azulenes.

科学的研究の応用

Chemistry

4-(Azulen-2-yl)pyridine serves as a building block for synthesizing more complex organic molecules and polymers. Its unique electronic properties make it valuable for studying aromaticity and electronic interactions. Research has demonstrated its utility in creating azo-aromatic systems that exhibit nonlinear optical properties when embedded in polymer matrices like polymethyl methacrylate (PMMA) .

Medicine

The azulene moiety is known for its anti-inflammatory properties, leading to ongoing research into the compound's potential as an anti-inflammatory agent. Studies suggest that derivatives may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . Additionally, 4-(Azulen-2-yl)pyridine has shown antimicrobial activity against various bacterial strains, indicating its potential in developing new therapeutic agents .

Materials Science

In materials science, 4-(Azulen-2-yl)pyridine is explored for its applications in optoelectronic materials, such as organic field-effect transistors and solar cells. Its strong near-infrared absorption makes it suitable for these technologies . Furthermore, studies have reported its incorporation into fluorescent compounds that can be used in catalysis, demonstrating effectiveness in selective oxidation reactions .

Nonlinear Optical Properties

A study investigated the nonlinear optical properties of films containing 4-(Azulen-1-yl)-2,6-dimethyl-pyridine derivatives. The films were poled using a DC electric field, leading to significant second-order nonlinear optical susceptibilities. This research highlights the compound's potential in photonics applications .

Antimicrobial Activity

Research evaluating azulene-containing chalcones revealed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the azulene structure enhances interaction with microbial targets, potentially disrupting cellular functions .

Electrochemical Studies

Electrochemical characterization of 4-(Azulen-2-yl)pyridine derivatives has provided insights into their redox behavior. Studies have shown specific oxidation and reduction potentials that correlate with the compound's reactivity, which is crucial for sensor development and drug delivery systems .

作用機序

The mechanism of action of 4-(Azulen-2-yl)pyridine is largely dependent on its interaction with various molecular targets. The azulene moiety can interact with enzymes and receptors, potentially inhibiting their activity. For example, azulene derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The pyridine ring can also interact with metal ions and other electrophilic species, making it useful in coordination chemistry and catalysis.

類似化合物との比較

Pyridine Derivatives

- 4-(1-Aminoethyl)pyridine: This derivative, studied via quantum chemical methods, demonstrates how substituents on the pyridine ring influence electronic properties. The aminoethyl group enhances hydrogen-bonding capacity, whereas 4-(Azulen-2-yl)pyridine’s azulene moiety introduces charge-transfer characteristics .

- Ethyl 2-(piperidin-4-yl)acetate : Though structurally distinct (piperidine vs. azulene), its synthesis using carbodiimide coupling reagents highlights alternative strategies for heterocyclic functionalization compared to click chemistry .

2.1.2 Azulene-Containing Compounds Azulene derivatives, such as guaiazulene (a common terpene), are noted for anti-inflammatory properties. The integration of pyridine in 4-(Azulen-2-yl)pyridine likely enhances solubility and bioavailability compared to purely hydrocarbon-based azulenes.

Physicochemical Properties

Hypothetical comparisons based on structural analogs (Table 1):

Key Observations :

- The azulene moiety increases lipophilicity compared to simpler pyridine derivatives.

- Reduced TPSA in 4-(Azulen-2-yl)pyridine suggests enhanced membrane permeability relative to 4-(1-Aminoethyl)pyridine.

生物活性

4-(Azulen-2-yl)pyridine is a compound that incorporates the azulene moiety, known for its unique electronic properties and biological activities. This article aims to provide an in-depth analysis of the biological activity of 4-(Azulen-2-yl)pyridine, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Structural Properties

The synthesis of 4-(Azulen-2-yl)pyridine typically involves the reaction of pyridine derivatives with azulene-containing precursors. The structural characteristics of this compound contribute significantly to its biological activity. The azulene ring system is known for its electron-rich properties, which can enhance the reactivity of the pyridine component.

Antimicrobial Activity

Research has shown that compounds containing azulene moieties exhibit significant antimicrobial properties. A study evaluating various azulene-containing chalcones indicated that these compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with notable antifungal activity against Candida parapsilosis . The presence of the azulene structure enhances the interaction with microbial targets, potentially disrupting cellular functions.

Anticancer Properties

Azulene derivatives have been investigated for their anticancer potential. For instance, studies on related pyridine compounds have revealed that they can inhibit key enzymes involved in cancer progression, such as Cyclin-Dependent Kinase (CDK) and Anaplastic Lymphoma Kinase (ALK) . These findings suggest that 4-(Azulen-2-yl)pyridine may possess similar inhibitory effects, warranting further exploration in cancer research.

Anti-inflammatory Effects

The anti-inflammatory properties of azulene derivatives have also been documented. Azulene itself is known for its soothing effects on skin inflammation, which may extend to its derivatives like 4-(Azulen-2-yl)pyridine. This compound's ability to modulate inflammatory pathways could make it a candidate for therapeutic applications in treating inflammatory diseases.

Electrochemical Studies

Electrochemical characterization of 4-(Azulen-2-yl)pyridine derivatives has provided insights into their redox behavior, which is crucial for understanding their biological mechanisms. A study reported oxidation and reduction potentials that correlate with the compound's reactivity . Such electrochemical properties are essential for developing sensors and drug delivery systems based on these compounds.

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of azulene-containing compounds. These studies analyze the relationship between chemical structure and biological activity, providing valuable insights into how modifications to the azulene or pyridine rings can enhance efficacy .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic strategies are effective for preparing 4-(Azulen-2-yl)pyridine derivatives?

Answer: Synthesis of pyridine derivatives often involves functionalization via cross-coupling reactions, nitration, or reduction. For azulene-containing pyridines, a key approach is introducing azulene moieties through Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, nitration of halogenated pyridines followed by reduction to amines (e.g., converting 4-(4-halophenyl)pyridine to 4-(3-aminophenyl)pyridine) provides intermediates for further derivatization . Optimizing reaction conditions (e.g., solvent, catalyst) is critical for yield and purity.

Q. How can vibrational spectroscopy (FT-IR, Raman) characterize 4-(Azulen-2-yl)pyridine?

Answer: Vibrational spectroscopy identifies functional groups and molecular symmetry. For pyridine derivatives, key modes include:

- NH/CH stretches : 3070–2900 cm⁻¹ (B3LYP/DFT calculations).

- Ring breathing modes : ~995 cm⁻¹ (experimental) vs. 953–971 cm⁻¹ (DFT/B3PW91) .

- Planar bending vibrations : ~1386 cm⁻¹ (experimental) vs. 1369–1382 cm⁻¹ (DFT). Calibration with computational methods (e.g., B3LYP/6-311+G(d,p)) improves accuracy .

Q. What safety protocols are essential for handling azulene-pyridine hybrids?

Answer: While commercial data are excluded, lab safety requires:

- PPE : Gloves, goggles, and fume hoods for volatile solvents.

- Storage : Inert atmosphere (N₂/Ar) to prevent oxidation.

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How do solvent effects influence the electronic spectra of 4-(Azulen-2-yl)pyridine?

Answer: Solvent polarity shifts UV-Vis absorption peaks via stabilization of excited states. For 4-(1-aminoethyl)pyridine:

Q. What DFT methods best predict the reactivity of 4-(Azulen-2-yl)pyridine in coordination chemistry?

Answer: Global reactivity descriptors calculated via DFT:

- HOMO-LUMO gap (ΔE) : Lower ΔE (~6.08 eV) indicates charge-transfer potential .

- Electrophilicity index (ω) : Higher ω correlates with ligand-metal binding affinity. B3LYP/6-311+G(d,p) is preferred for accuracy in frontier orbital analysis .

Applications include designing azulene-pyridine ligands for transition-metal complexes (e.g., Cd(II)-cyanide polymers) .

Q. How do structural modifications (e.g., substituents) affect the bioactivity of azulene-pyridine hybrids?

Answer: Substituents alter electronic and steric properties:

- Electron-withdrawing groups (NO₂, CF₃) : Increase electrophilicity, enhancing antimicrobial activity .

- Amino groups : Improve solubility and DNA-binding capacity (e.g., antitumor applications) .

Methodology: Combine DFT-based chemical hardness (η) with in vitro assays (e.g., MIC for antifungals) .

Contradictions and Limitations

- Computational vs. Experimental Data : NH₂ bending modes show discrepancies (DFT: ~1575 cm⁻¹ vs. experimental: 1605 cm⁻¹), likely due to anharmonicity .

- Synthetic Yields : Nitration steps () may produce regioisomers, requiring chromatographic separation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。